Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 2172555-47-2 . It has a molecular weight of 290.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2S.ClH/c1-2-16-11(15)7-10-8-17-12(14-10)9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.81 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Pharmacological Profile
Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, also known as etozolin, showcases a novel chemical structure with significant pharmacological properties. It has been identified as a diuretic, demonstrating potent diuretic and saluretic effects along with a mild onset of action in animal studies. Additionally, etozolin exhibited a marked antihypertensive effect in long-term experiments on hypertensive rats. The substance's low toxicity and absence of adverse effects that would contraindicate its use as a diuretic highlight its potential therapeutic applications (Herrmann et al., 1977).
Analytical Methodologies
The development of a sensitive and specific high-performance liquid chromatography (HPLC) method for the determination of etozolin and its main metabolite, ozolinone, in plasma, underscores the compound's relevance in pharmacokinetic studies. This analytical technique facilitates the measurement of etozolin and ozolinone at therapeutic concentrations in plasma, providing a foundational tool for further pharmacological and toxicological research (Hengy et al., 1980).
Antithrombotic Applications
A compound characterized by the presence of a trisubstituted beta-amino acid residue and a substituted benzamidine structure, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, has shown promise as a fibrinogen receptor antagonist. It demonstrates potent human platelet aggregation inhibitory activity and oral availability, suggesting potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).
Antimicrobial and Antifungal Activities
New benzothiazoles synthesized from the reaction of 2-chloro benzo[d]thiazole with ethyl 2-(piperazin-1-yl) acetate, leading to various derivatives, have been evaluated for their in vitro antibacterial activity. Although no significant activity was observed against specific strains, this research path opens the door to exploring the structural modifications of these compounds for potential antimicrobial properties (Al-Talib et al., 2016).
Glycosidase Inhibition for Diabetes Management
A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines showed high percentage inhibition towards α-glucosidase and β-glucosidase enzymes. This property indicates their potential utility in managing diabetes through the inhibition of carbohydrate digestion and absorption (Babar et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-2-16-11(15)7-10-8-17-12(14-10)9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOSMZHEZJUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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